molecular formula C10H10FNO4 B13508009 2-Acetamido-6-fluoro-4-methoxybenzoic acid

2-Acetamido-6-fluoro-4-methoxybenzoic acid

Katalognummer: B13508009
Molekulargewicht: 227.19 g/mol
InChI-Schlüssel: GOMRXFPJYNSOCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-6-fluoro-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group, a fluoro substituent, and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-6-fluoro-4-methoxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-6-fluoro-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The acetamido group can be reduced to an amino group using reducing agents.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-acetamido-6-fluoro-4-carboxybenzoic acid.

    Reduction: Formation of 2-amino-6-fluoro-4-methoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Acetamido-6-fluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-acetamido-6-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s binding affinity and stability. The methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-6-methoxybenzoic acid: Lacks the acetamido group, making it less versatile in forming hydrogen bonds.

    4-Acetamido-2-methylbenzoic acid: Contains a methyl group instead of a fluoro substituent, affecting its reactivity and binding properties.

    2-Fluoro-4-methoxybenzoic acid: Similar structure but without the acetamido group, leading to different chemical and biological properties.

Uniqueness

2-Acetamido-6-fluoro-4-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group allows for specific interactions with biological targets, while the fluoro and methoxy groups enhance its stability and solubility.

Eigenschaften

Molekularformel

C10H10FNO4

Molekulargewicht

227.19 g/mol

IUPAC-Name

2-acetamido-6-fluoro-4-methoxybenzoic acid

InChI

InChI=1S/C10H10FNO4/c1-5(13)12-8-4-6(16-2)3-7(11)9(8)10(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15)

InChI-Schlüssel

GOMRXFPJYNSOCL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C(=CC(=C1)OC)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.